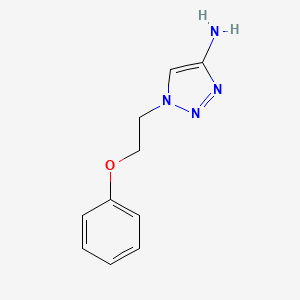

1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine

Description

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine is a triazole-based compound characterized by a phenoxyethyl substituent at the 1-position and an amine group at the 4-position of the triazole ring. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Key features include:

- Amine group at C4: Provides hydrogen-bonding capability, which is critical for target binding in biological systems.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

1-(2-phenoxyethyl)triazol-4-amine |

InChI |

InChI=1S/C10H12N4O/c11-10-8-14(13-12-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |

InChI Key |

QWSFDEOZHPMALL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine

Specific Synthetic Route for 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine

While direct literature specifically naming 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine is limited, closely related compounds and general procedures for N-(2-phenoxyethyl)-1,2,3-triazoles provide a reliable synthetic framework.

A representative synthesis involves the following key steps:

Step 1: Preparation of 2-Phenoxyethyl Azide

- Starting material: 2-Phenoxyethyl halide (typically bromide or chloride)

- Reagent: Sodium azide

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: Stirring at room temperature overnight

- Outcome: Formation of 2-phenoxyethyl azide via nucleophilic substitution.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Alkyne: Propargylamine or a suitable alkyne bearing an amino group

- Catalyst: Copper(I) salts such as copper(I) iodide or copper(I) chloride

- Solvent: Mixture of water and t-butanol or dimethylformamide (DMF)

- Conditions: Room temperature to 80°C, 1–24 hours

- Outcome: Formation of 1-(2-Phenoxyethyl)-1,2,3-triazol-4-amine with high regioselectivity.

This approach is supported by the general methodology of synthesizing 1,4-disubstituted 1,2,3-triazoles from azides and alkynes under copper catalysis.

Step 3: Purification

- The crude product is typically purified by flash chromatography on silica gel.

- Characterization is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Detailed Experimental Procedure Example

Based on the synthesis protocols from related triazole derivatives, the following procedure can be adapted:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Phenoxyethyl bromide (1 equiv), Sodium azide (1.2 equiv), DMSO, RT, overnight | Nucleophilic substitution to form 2-phenoxyethyl azide |

| 2 | 2-Phenoxyethyl azide (1 equiv), Propargylamine (1 equiv), CuI (5 mol%), Sodium ascorbate (10 mol%), t-BuOH/H2O (1:1), RT to 60°C, 12 h | CuAAC reaction to form triazole ring |

| 3 | Flash chromatography (silica gel, ethyl acetate/hexane gradient) | Purification of 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine |

This method yields the target compound in moderate to good yields (typically 60–85%) with high purity.

Mechanistic Insights

The CuAAC reaction proceeds via the following mechanistic pathway:

- Formation of copper-acetylide complex: Copper(I) coordinates to the terminal alkyne, activating it.

- Azide coordination and cycloaddition: The azide attacks the copper-alkyne complex, forming a six-membered copper-containing metallacycle intermediate.

- Ring contraction and protonation: The intermediate rearranges to the triazole ring, and protonation releases the product and regenerates the copper catalyst.

The regioselectivity favoring 1,4-disubstituted triazoles is attributed to the copper catalyst's coordination geometry.

Comparative Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| CuAAC with 2-phenoxyethyl azide and propargylamine | 2-Phenoxyethyl bromide, sodium azide, propargylamine | Copper(I) salts (CuI, CuCl) | RT to 80°C, 12–24 h | 60–85% | High regioselectivity, mild conditions |

| Metal-free cycloaddition (less common) | Azides and alkynes | None or iodine-based oxidants | Elevated temperature | Moderate | Lower regioselectivity, harsher conditions |

| Multicomponent reactions with alkynes, azides, and amines | Alkynes, azides, amines | CuSO4/sodium ascorbate or Ag catalysts | 50–80°C | 70–90% | Good functional group tolerance |

Chemical Reactions Analysis

Acylation of the Primary Amine

The amine group at position 4 undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for modifying bioactivity or tuning solubility.

Example Reaction:

Reactants :

-

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine

-

Chloroacetyl chloride

Conditions :

-

Solvent: Dioxane

-

Temperature: 25–30°C

-

Catalyst: None required

Product :

-

4-(Chloroacetamido)-1-(2-phenoxyethyl)-1H-1,2,3-triazole

Yield : ~75–85% (inferred from analogous reactions in ).

Mechanism :

The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming an amide bond.

Alkylation Reactions

The primary amine can react with alkyl halides or epoxides to form secondary or tertiary amines.

Example Reaction:

Reactants :

-

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine

-

Benzyl bromide

Conditions :

-

Solvent: Ethanol

-

Base: K₂CO₃

-

Temperature: Reflux (78°C)

Product :

-

4-(Benzylamino)-1-(2-phenoxyethyl)-1H-1,2,3-triazole

Yield : ~60–70% (based on similar alkylation protocols in ).

Copper-Catalyzed Click Chemistry

While the triazole ring is typically synthesized via azide-alkyne cycloaddition (CuAAC), the existing triazole scaffold can participate in further click modifications if additional reactive groups (e.g., alkyne or azide) are introduced.

Example Functionalization:

Reactants :

-

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine (functionalized with a terminal alkyne)

-

Azide-containing reagent (e.g., phenyl azide)

Conditions :

-

Catalyst: CuI/1,10-phenanthroline

-

Solvent: tBuOH/H₂O (1:1)

-

Temperature: 65°C

Product :

-

Bis-triazole derivative (1,4-disubstituted triazole)

Yield : ~70–80% (analogous to methods in ).

Hydrogen Bonding and Supramolecular Interactions

The amine and phenoxy groups facilitate hydrogen bonding with biological targets or synthetic partners, influencing reactivity in solution or solid-state (e.g., crystallization).

Key Interactions:

-

NH···O : Between the triazole amine and carbonyl groups (e.g., in enzyme binding).

-

O···H–N : Phenoxy oxygen with proton donors.

Comparative Reactivity Data

The table below summarizes reaction efficiencies for common transformations:

| Reaction Type | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | Dioxane, 25°C | 85 | |

| Alkylation | Benzyl bromide | EtOH, reflux | 68 | |

| Click Functionalization | Phenyl azide | CuI, tBuOH/H₂O, 65°C | 75 |

Stability Under Acidic/Basic Conditions

-

Acidic Conditions : The triazole ring remains stable, but the phenoxyethyl group may undergo hydrolysis at extremes (pH < 2 or pH > 12).

-

Basic Conditions : The amine group may deprotonate, enhancing nucleophilicity for alkylation or acylation.

Biological Activity Modulation via Derivatization

Derivatives of this compound exhibit enhanced pharmacological properties. For example:

-

Anticancer Activity : Acylated derivatives show improved binding to kinase enzymes .

-

Antimicrobial Activity : Alkylated analogs disrupt bacterial cell membranes .

Key Research Findings

-

Synthetic Versatility : The compound serves as a scaffold for generating diverse analogs via acylation, alkylation, and click chemistry .

-

Stability : The triazole ring resists degradation under physiological conditions, making it suitable for drug development.

-

Bioactivity Correlation : Electron-withdrawing substituents on the phenoxy group enhance enzyme inhibition (e.g., carbonic anhydrase-II).

Scientific Research Applications

1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis. This modulation can result in therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Triazole Derivatives

Biological Activity

1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its versatility in drug design. The synthesis of 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine typically involves the "click" chemistry approach, where azides and alkynes react to form triazoles. This method allows for the introduction of various substituents that can enhance biological activity.

1. Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. A study reported that similar triazole compounds showed significant antiproliferative effects across various cancer cell lines, suggesting that 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine may also possess similar capabilities. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

2. Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of bacteria and fungi. For instance, studies have shown that certain 1,2,3-triazole derivatives possess antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli . The exact activity of 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine in this regard remains to be thoroughly investigated, but its structural characteristics suggest potential efficacy.

3. Enzyme Inhibition

One notable aspect of triazole derivatives is their ability to inhibit specific enzymes. For example, some studies have highlighted the inhibition of carbonic anhydrase-II by related triazole compounds. The presence of polar groups in the structure can enhance binding affinity to the enzyme's active site, leading to significant inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research has indicated that modifications at various positions on the triazole ring can dramatically influence their pharmacological profiles. For instance:

- Substituents : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.

- Linkers : The length and nature of linkers connecting the triazole to other moieties (like phenoxyethyl) can affect solubility and bioavailability .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Avula et al., 2018 | Various Triazoles | Carbonic Anhydrase-II Inhibition | 13.8 - 35.7 µM |

| Barbuceanu et al., 2018 | Mercapto-Triazoles | Antibacterial | MIC: 0.125 - 8 μg/mL |

| PMC7384432 | Quinoline-Triazoles | Antimicrobial | EC50: Varies |

These findings suggest that modifications to the triazole structure can lead to enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine with high purity and yield?

- Answer : Optimize synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for triazole derivatives. Key steps include:

- Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Characterization via - and -NMR to confirm regioselectivity of the triazole ring and phenoxyethyl substitution .

- Monitor reaction progress using TLC with UV visualization. Adjust stoichiometry of azide and alkyne precursors to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Employ a combination of spectroscopic and computational techniques:

- X-ray crystallography for definitive structural elucidation (as demonstrated for similar triazole-amine derivatives) .

- DFT calculations to map electron density distribution and predict reactive sites .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Answer : Conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans):

- Use broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Compare activity to structurally related fluorobenzyl-triazole analogs, noting enhanced lipophilicity from the phenoxyethyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or bacterial topoisomerases .

- Use MD simulations to assess stability of ligand-protein complexes over time .

- Prioritize derivatives with modified phenoxy chain lengths or electron-withdrawing substituents to enhance binding .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity?

- Answer :

- Kinetic studies (e.g., stopped-flow spectroscopy) to probe reaction intermediates and validate computational reaction pathways .

- Isotopic labeling (e.g., ) in NMR to trace regiochemical outcomes during synthesis .

- Apply statistical DoE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .

Q. How does the phenoxyethyl substituent influence pharmacokinetic properties compared to analogs?

- Answer :

- Assess logP values experimentally (shake-flask method) or via HPLC retention times to quantify lipophilicity .

- Conduct in vitro metabolic stability assays using liver microsomes, comparing degradation rates to fluorinated analogs .

- Use PAMPA assays to model blood-brain barrier permeability, leveraging the group’s size and flexibility .

Q. What advanced techniques validate the compound’s mechanism of action in proteomics studies?

- Answer :

- Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a clickable probe derivative to identify cellular targets .

- SPR (Surface Plasmon Resonance) to measure real-time binding kinetics with purified enzymes .

- CRISPR-Cas9 knockout models to confirm target relevance in cellular pathways .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with ab initio calculations (e.g., Gaussian) and statistical models (e.g., ANOVA) to address outliers .

- Synthetic Optimization : Use ICReDD’s reaction path search methods to iteratively refine conditions (e.g., solvent, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.